molecular formula C11H24ClN3O2 B1525184 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride CAS No. 1236259-21-4

2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride

Cat. No.: B1525184
CAS No.: 1236259-21-4
M. Wt: 265.78 g/mol
InChI Key: ZGSYTSZSPQFJJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, kinetics, and the conditions under which the reactions occur .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .

Scientific Research Applications

Stability in CO2 Capture Solutions

  • The stability of amine solutions, including those related to 2-amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride, plays a crucial role in CO2 capture technologies. Research indicates that certain amine blends demonstrate significant resistance to thermal and oxidative degradation, which is essential for industrial applications in CO2 capture. Specifically, the study of Bougie and Iliuta (2014) found that the addition of Piperazine to certain amine solutions can reduce oxidative degradation, suggesting that specific amine combinations could offer improved performance for CO2 absorption processes in industrial settings (Bougie & Iliuta, 2014).

Characterization for CO2 Capture

  • The characterization of amine blends, including Piperazine and 2-Aminomethylpropanol, for CO2 capture highlights the potential of these solutions in enhancing the efficiency of the CO2 absorption process. Li et al. (2013) conducted experiments to evaluate the performance of these blends in terms of CO2 solubility, mass transfer rates, and thermal stability. The results indicate that specific blends could offer low viscosity and high CO2 absorption rates, making them viable options for improving CO2 capture technologies (Li et al., 2013).

Degradation Resistance

  • The resistance of aqueous piperazine solutions to degradation, a component related to the chemical family of the compound , is critical for the long-term use of these solvents in CO2 capture processes. Freeman, Davis, and Rochelle (2010) found that piperazine solutions exhibit remarkable resistance to thermal degradation and oxidation, significantly more so than other amines tested. This property could allow for the use of higher temperatures and pressures in CO2 stripping processes, potentially leading to energy savings (Freeman, Davis, & Rochelle, 2010).

Thermodynamic Properties and CO2 Solubility

  • Understanding the thermodynamic properties and CO2 solubility of amines, including those structurally related to this compound, is essential for optimizing CO2 capture processes. Hamborg and Versteeg (2009) conducted studies to determine the dissociation constants and thermodynamic properties of various amines, providing valuable insights into how these properties impact the efficiency of CO2 absorption. Such research is fundamental for designing more effective CO2 capture solvents (Hamborg & Versteeg, 2009).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific proteins or other biomolecules, and the subsequent biochemical effects .

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and safe handling practices for the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound .

Properties

IUPAC Name

2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2.ClH/c1-9(2)10(12)11(16)14-5-3-13(4-6-14)7-8-15;/h9-10,15H,3-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSYTSZSPQFJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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